4-Aminobenzo[d]thiazole-2-carbonitrile 4-Aminobenzo[d]thiazole-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16781345
InChI: InChI=1S/C8H5N3S/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,10H2
SMILES:
Molecular Formula: C8H5N3S
Molecular Weight: 175.21 g/mol

4-Aminobenzo[d]thiazole-2-carbonitrile

CAS No.:

Cat. No.: VC16781345

Molecular Formula: C8H5N3S

Molecular Weight: 175.21 g/mol

* For research use only. Not for human or veterinary use.

4-Aminobenzo[d]thiazole-2-carbonitrile -

Specification

Molecular Formula C8H5N3S
Molecular Weight 175.21 g/mol
IUPAC Name 4-amino-1,3-benzothiazole-2-carbonitrile
Standard InChI InChI=1S/C8H5N3S/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,10H2
Standard InChI Key QNOVQWXMPTXYFZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1)SC(=N2)C#N)N

Introduction

4-Aminobenzo[d]thiazole-2-carbonitrile is a compound belonging to the benzothiazole family, characterized by the presence of an amino group at position 4 and a carbonitrile group at position 2. This compound is of significant interest in medicinal chemistry due to its diverse pharmacological properties, which are influenced by the amino substitution.

Synthesis Methods

The synthesis of benzothiazole derivatives often involves cyclization reactions. For example, the synthesis of related compounds like methyl 2-amino-benzo[d]thiazole-6-carboxylates involves the reaction of aminobenzoates with KSCN in acetic acid, followed by bromination . While specific synthesis methods for 4-Aminobenzo[d]thiazole-2-carbonitrile are not detailed in the literature, similar compounds are synthesized using analogous techniques.

Biological Activities

Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. The amino substitution in 4-Aminobenzo[d]thiazole-2-carbonitrile is expected to influence its pharmacological profile, potentially enhancing its interaction with biological targets.

Compound NameStructural FeaturesBiological Activities
4-Aminobenzo[d]thiazole-2-carbonitrileAmino group at position 4Expected to exhibit antimicrobial and anticancer properties due to amino substitution
5-Aminobenzo[d]thiazole-2-carbonitrileAmino group at position 5Known for its potential biological activities, similar to other benzothiazole derivatives
6-Hydroxybenzo[d]thiazole-2-carbonitrileHydroxy group at position 6Exhibits different reactivity patterns due to hydroxyl substitution

Research Findings and Applications

Research on benzothiazole derivatives highlights their potential as therapeutic agents. The presence of an amino group in 4-Aminobenzo[d]thiazole-2-carbonitrile suggests it could be used as a building block for synthesizing more complex molecules with enhanced biological activities.

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